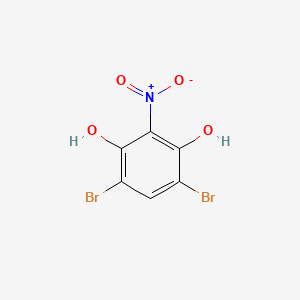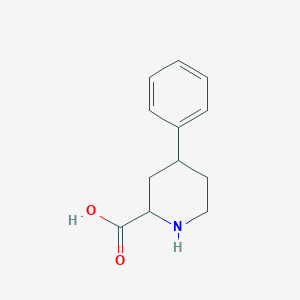![molecular formula C6H4ClNO3S2 B15293760 5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide](/img/structure/B15293760.png)
5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide is a heterocyclic compound that belongs to the class of isothiazolidinones. This compound is characterized by a five-membered ring structure containing sulfur and nitrogen atoms, which contribute to its unique chemical properties. It has gained significant attention in various fields of scientific research due to its potential biological and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloro-3-methylthiophene with a suitable isothiocyanate in the presence of a base, followed by oxidation to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production .
化学反应分析
Types of Reactions
5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites, leading to the disruption of essential biological processes. For example, it may act as an inhibitor of bacterial cell wall synthesis, thereby exhibiting antimicrobial activity .
相似化合物的比较
Similar Compounds
5-Chloro-2-methyl-4-isothiazolin-3-one: Another isothiazolinone derivative with similar antimicrobial properties.
2-Methyl-4-isothiazolin-3-one: Lacks the chlorine substituent but shares similar chemical reactivity.
5-Chloro-2-methyl-thieno[2,3-d]-pyrimidine: Contains a pyrimidine ring instead of an isothiazolidinone ring
Uniqueness
5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C6H4ClNO3S2 |
|---|---|
分子量 |
237.7 g/mol |
IUPAC 名称 |
5-chloro-2-methyl-1,1-dioxothieno[2,3-d][1,2]thiazol-3-one |
InChI |
InChI=1S/C6H4ClNO3S2/c1-8-6(9)5-3(13(8,10)11)2-4(7)12-5/h2H,1H3 |
InChI 键 |
TZBWIXZWPHZTEG-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=C(S1(=O)=O)C=C(S2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


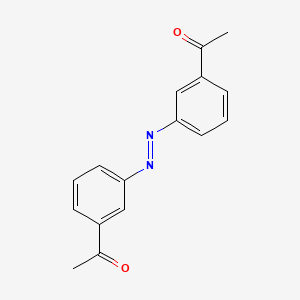
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B15293688.png)
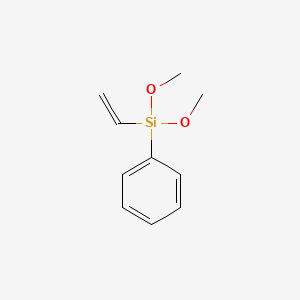

![1,3-Dihydrospiro[indene-2,2'-morpholine]](/img/structure/B15293699.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15293709.png)
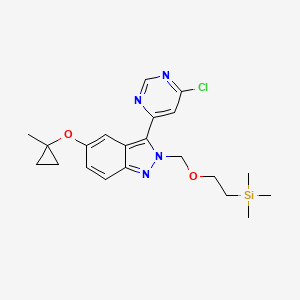
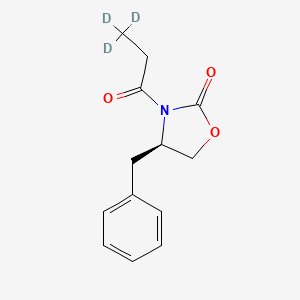
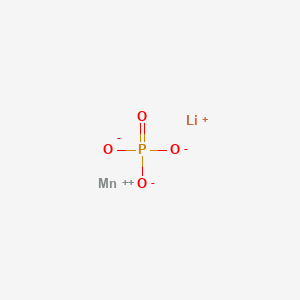
![8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one](/img/structure/B15293739.png)
![[2S-[2alpha(2E,4E),3beta(R*)]]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2,4-Pentadienoic acid](/img/structure/B15293741.png)
